molecular formula C15H26O2 B15036118 4,4-Dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane

4,4-Dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane

Cat. No.: B15036118
M. Wt: 238.37 g/mol
InChI Key: ZHVHUBJXGPXMRZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring. This particular compound features a cyclohexene ring substituted with methyl groups, making it a highly branched and sterically hindered molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2,4,6-trimethylcyclohex-3-en-1-ol with formaldehyde in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, resulting in a more saturated compound.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.

Major Products Formed

    Oxidation: Epoxides, diols, or ketones.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4,4-Dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in certain reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering membrane properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with two oxygen atoms in a six-membered ring.

    2,2-Dimethyl-1,3-dioxane: A dioxane derivative with methyl groups at the 2-position.

    Cyclohexene: A related compound with a cyclohexene ring but without the dioxane structure.

Uniqueness

4,4-Dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane is unique due to its highly branched structure and the presence of both a cyclohexene ring and a dioxane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4,4-dimethyl-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxane

InChI

InChI=1S/C15H26O2/c1-10-8-11(2)13(12(3)9-10)14-16-7-6-15(4,5)17-14/h8,11-14H,6-7,9H2,1-5H3

InChI Key

ZHVHUBJXGPXMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1C2OCCC(O2)(C)C)C)C

Origin of Product

United States

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